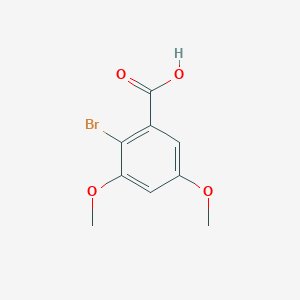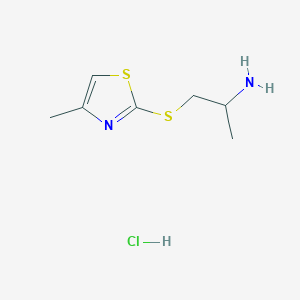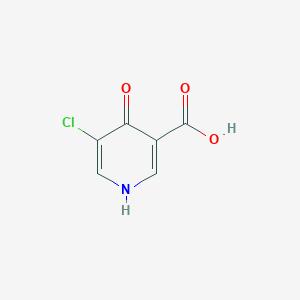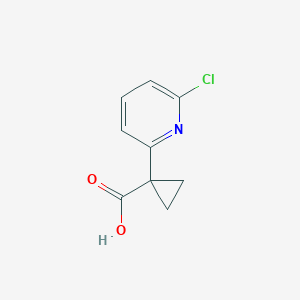![molecular formula C13H26ClNS B1457817 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride CAS No. 1864053-48-4](/img/structure/B1457817.png)
4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride
説明
4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride (4-CSEP) is a chemical compound that has gained interest in various fields of research and industry due to its unique properties. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperidine derivatives, like 4-CSEP, often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of 4-CSEP is 263.87 g/mol . The molecular formula is C13H26ClNS .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .科学的研究の応用
Crystal and Molecular Structure Analysis
Research has focused on the synthesis and characterization of compounds with structures similar to "4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride," revealing their crystal structures and spectroscopic properties. For instance, Aydinli, Sayil, and Ibiş (2010) synthesized derivatives with cyclohexylsulfanyl and piperidine components, determining their crystal structures through X-ray diffraction. This kind of study is fundamental for understanding the molecular conformation, which is crucial in drug design and material science (Aydinli, Sayil, & Ibiş, 2010).
Anticancer Potential
Another research avenue involves evaluating similar compounds for their anticancer properties. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Some compounds showed promising activity against cancer cell lines, indicating the potential of piperidine derivatives in cancer therapy (Rehman et al., 2018).
Anti-tubercular Activity
The synthesis of pyridine derivatives, including those with cyclohexylsulfanyl groups, has been explored for their anti-tubercular activity. Manikannan, Muthusubramanian, Yogeeswari, and Sriram (2010) reported the synthesis of highly substituted pyridine derivatives that showed potent activity against Mycobacterium tuberculosis, suggesting the potential of such compounds in treating tuberculosis (Manikannan, Muthusubramanian, Yogeeswari, & Sriram, 2010).
Antimicrobial and Antibacterial Properties
Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. These studies are crucial for discovering new antibiotics and addressing the growing concern of antibiotic resistance (Iqbal et al., 2017).
Safety and Hazards
特性
IUPAC Name |
4-(2-cyclohexylsulfanylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NS.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h12-14H,1-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFATWNQXQQOPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457737.png)
![5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457738.png)

![3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1457741.png)








![6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B1457757.png)